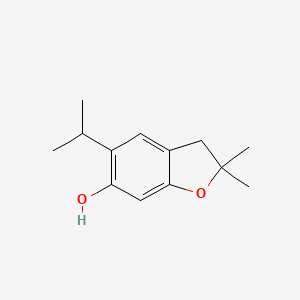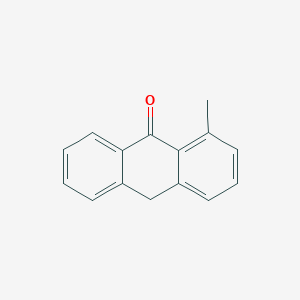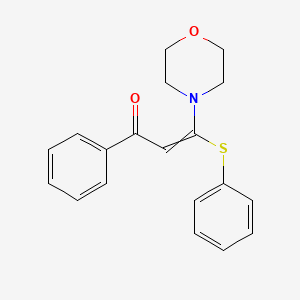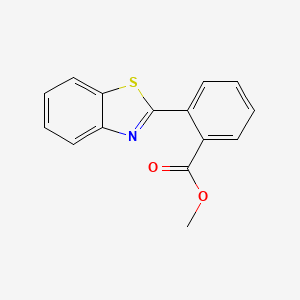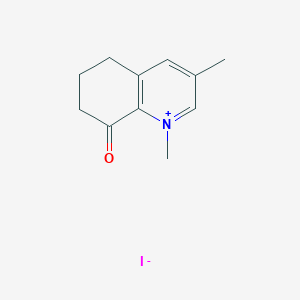
3-(Diethylamino)-4,4-dimethylpent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)-4,4-dimethylpent-2-enal is an organic compound with a unique structure that includes a diethylamino group and a dimethylpent-2-enal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-4,4-dimethylpent-2-enal typically involves the reaction of diethylamine with a suitable aldehyde precursor. One common method is the condensation reaction between diethylamine and 4,4-dimethylpent-2-enal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques, such as distillation and crystallization, may be employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)-4,4-dimethylpent-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-(Diethylamino)-4,4-dimethylpent-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(Diethylamino)-4,4-dimethylpent-2-enal exerts its effects involves interactions with specific molecular targets. The diethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The aldehyde group can undergo reactions that modify the compound’s structure and properties, affecting its behavior in various environments.
Comparación Con Compuestos Similares
Similar Compounds
3-Diethylaminophenol: This compound has a similar diethylamino group but differs in its overall structure and reactivity.
Diethylaminosulfur trifluoride: Another compound with a diethylamino group, used in different chemical reactions.
Uniqueness
3-(Diethylamino)-4,4-dimethylpent-2-enal is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
104185-85-5 |
|---|---|
Fórmula molecular |
C11H21NO |
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
3-(diethylamino)-4,4-dimethylpent-2-enal |
InChI |
InChI=1S/C11H21NO/c1-6-12(7-2)10(8-9-13)11(3,4)5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
DAWRLUIDBFHSRO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=CC=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



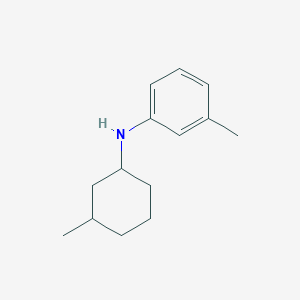
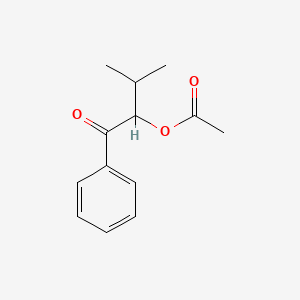

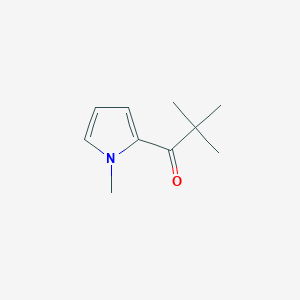
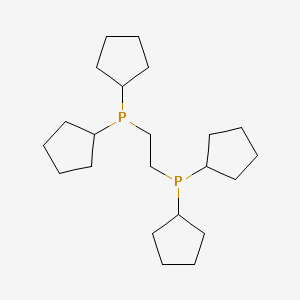
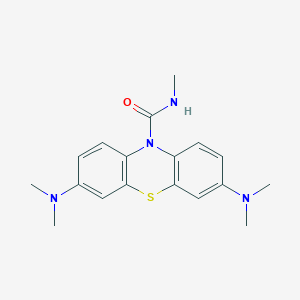
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
